Aflatoxin G1

Vue d'ensemble

Description

L'aflatoxine G1 est un type de mycotoxine produite par les champignons Aspergillus flavus et Aspergillus parasiticus. Ces champignons sont couramment présents dans le sol et la végétation en décomposition, et peuvent contaminer une variété de produits alimentaires, notamment les céréales, les oléagineux, les épices et les noix. L'aflatoxine G1 est connue pour ses propriétés cancérigènes puissantes, posant des risques importants pour la santé des humains et des animaux .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'aflatoxine G1 implique la culture de Aspergillus parasiticus dans des conditions contrôlées. Les champignons sont cultivés sur un substrat approprié, tel que le maïs ou les arachides, qui fournit les nutriments nécessaires à leur croissance et à la production de toxines. La culture est généralement réalisée à une température d'environ 28-30°C avec une humidité élevée pour favoriser la croissance fongique et la production d'aflatoxines .

Méthodes de production industrielle : Dans les environnements industriels, la production d'aflatoxine G1 est souvent surveillée et contrôlée pour éviter la contamination des produits alimentaires. Cela implique des tests réguliers des produits alimentaires pour détecter la présence d'aflatoxines et la mise en œuvre de mesures pour réduire la croissance fongique, telles que des conditions de stockage appropriées et l'utilisation de fongicides .

Analyse Des Réactions Chimiques

Types de réactions : L'aflatoxine G1 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions peuvent modifier la structure et la toxicité du composé.

Réactifs et conditions courants :

Oxydation : L'aflatoxine G1 peut être oxydée à l'aide d'agents oxydants forts tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : La réduction de l'aflatoxine G1 peut être réalisée à l'aide d'agents réducteurs comme le borohydrure de sodium.

Substitution : Les réactions de substitution impliquant l'aflatoxine G1 se produisent souvent en présence de nucléophiles tels que l'ammoniac ou les amines.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des dérivés hydroxylés, réduits et substitués de l'aflatoxine, qui présentent généralement une toxicité plus faible que le composé parent .

4. Applications de la recherche scientifique

L'aflatoxine G1 a plusieurs applications de recherche scientifique dans divers domaines :

Chimie : En chimie, l'aflatoxine G1 est utilisée comme composé modèle pour étudier les mécanismes de biosynthèse et de dégradation des mycotoxines.

Biologie : En recherche biologique, l'aflatoxine G1 est étudiée pour ses effets sur les processus cellulaires et ses interactions avec les macromolécules biologiques.

Médecine : En recherche médicale, l'aflatoxine G1 est utilisée pour étudier son rôle dans le développement du cancer du foie et pour développer des stratégies de détection et de détoxication.

5. Mécanisme d'action

L'aflatoxine G1 exerce ses effets toxiques principalement par la formation d'espèces réactives de l'oxygène et la génération d'adduits à l'ADN. Après ingestion, l'aflatoxine G1 est métabolisée dans le foie pour former un intermédiaire époxyde réactif. Cet intermédiaire peut se lier à l'ADN, entraînant des mutations et l'initiation de la carcinogénèse. Le composé induit également un stress oxydatif, provoquant des dommages cellulaires et l'apoptose .

Applications De Recherche Scientifique

Analytical Chemistry

Detection and Quantification

AFG1 is commonly analyzed in food products due to its toxicological implications. Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) have been employed for its detection in various matrices, including nuts, grains, and spices.

- HPLC Methods : A study developed a sensitive HPLC method for detecting AFG1 alongside other aflatoxins in contaminated food samples. The method demonstrated high accuracy with a detection limit below 1 ppb, making it suitable for routine food safety monitoring .

- Fluorescence Fingerprinting : Another innovative approach utilized fluorescence fingerprinting combined with Partial Least Squares (PLS) regression to predict total aflatoxin concentrations in nutmeg extracts. This method showed a correlation coefficient (R²) of 0.993, indicating its robustness for AFG1 detection .

Toxicological Research

Mechanisms of Action

Research has focused on the interaction of AFG1 with biological macromolecules. A study investigated the binding of AFG1 to free DNA in vitro, revealing potential mutagenic properties that could lead to carcinogenesis. This highlights the importance of understanding AFG1’s biochemical interactions to assess its health risks .

Pharmacological Applications

Antimicrobial Properties

Interestingly, some studies have explored the potential use of natural extracts to inhibit the production of aflatoxins, including AFG1. For instance, a combination of Cymbopogon citratus and Cymbopogon schoenanthus was found to completely inhibit the production of multiple aflatoxins, suggesting potential applications in developing natural antifungal agents .

Environmental Studies

Mycotoxin Monitoring

AFG1 is also significant in environmental health research. Monitoring its presence in agricultural products helps assess contamination levels and the effectiveness of mycotoxin management strategies. Studies have shown that certain fungal strains can produce AFG1 under specific conditions, emphasizing the need for continuous monitoring in agricultural settings .

Case Studies

Mécanisme D'action

Aflatoxin G1 exerts its toxic effects primarily through the formation of reactive oxygen species and the generation of DNA adducts. Upon ingestion, this compound is metabolized in the liver to form a reactive epoxide intermediate. This intermediate can bind to DNA, leading to mutations and the initiation of carcinogenesis. The compound also induces oxidative stress, causing cellular damage and apoptosis .

Comparaison Avec Des Composés Similaires

L'aflatoxine G1 est l'une des nombreuses aflatoxines produites par les espèces Aspergillus. D'autres composés similaires comprennent :

Aflatoxine B1 : L'aflatoxine la plus puissante et la plus répandue, connue pour sa forte cancérogénicité.

Aflatoxine B2 : Un dérivé moins toxique de l'aflatoxine B1.

Aflatoxine G2 : Un dérivé moins toxique de l'aflatoxine G1.

Aflatoxine M1 et M2 : Métabolites de l'aflatoxine B1 et B2, respectivement, présents dans le lait et les produits laitiers.

Comparée à ces composés similaires, l'aflatoxine G1 est unique en raison de ses caractéristiques structurales spécifiques et de ses propriétés de fluorescence distinctes sous la lumière ultraviolette, ce qui facilite sa détection et sa différenciation des autres aflatoxines .

Activité Biologique

Aflatoxin G1 (AFG1) is a potent mycotoxin produced by certain species of the mold Aspergillus, particularly A. flavus and A. parasiticus. It is known for its significant biological activity, which includes hepatotoxicity, nephrotoxicity, immunosuppression, and carcinogenic potential. This article explores the biological activity of AFG1, summarizing key research findings, case studies, and relevant data.

AFG1 is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), indicating its strong potential to cause cancer in humans. The molecular formula of AFG1 is , with a molecular weight of 328 g/mol. It primarily affects the liver but can also induce toxicity in other organs such as the kidneys.

Mechanism of Action:

AFG1 exerts its toxic effects through several mechanisms:

- DNA Interaction: AFG1 forms adducts with cellular macromolecules, leading to mutagenesis and carcinogenesis.

- Oxidative Stress: It induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components.

- Inflammation: AFG1 exposure triggers inflammatory responses, contributing to tissue damage and disease progression.

Hepatotoxicity

AFG1 is particularly noted for its hepatotoxic effects:

- Liver Damage: Chronic exposure leads to liver cirrhosis and hepatocellular carcinoma. In animal studies, AFG1 has been shown to cause significant liver damage characterized by necrosis and fatty degeneration of hepatocytes .

- Case Study: In a study involving ducklings, dietary exposure to AFG1 resulted in hepatocyte swelling and necrosis within five days of administration .

Nephrotoxicity

AFG1 also exhibits nephrotoxic properties:

- Renal Damage: Histopathological examinations in animal models reveal degenerative changes in renal tubular epithelial cells, leading to impaired kidney function .

- Biomarkers: Increased serum urea and creatinine levels have been observed following AFG1 exposure, indicating renal dysfunction .

Immunosuppression

Chronic exposure to AFG1 can suppress the immune system:

- Immunosuppressive Effects: Studies have shown that AFG1 reduces the efficacy of immune responses, making individuals more susceptible to infections .

- Implications for Health: This immunosuppression is particularly concerning in regions with high aflatoxin exposure and endemic infectious diseases.

Histopathological Studies

Histopathological evaluations have documented the effects of AFG1 on various tissues:

- Brain Tissue: A study indicated that AFG1 exposure led to cell necrosis in the hippocampal region, cerebral edema, and gliosis after 45 days of treatment. The expression of glial fibrillary acidic protein (GFAP) increased while brain-derived neurotrophic factor (BDNF) levels decreased significantly .

| Time Point (Days) | GFAP Expression | BDNF Expression | MDA Levels | SOD Levels |

|---|---|---|---|---|

| 15 | Increased | Decreased | Increased | Decreased |

| 28 | Increased | Decreased | Increased | Decreased |

| 45 | Increased | Lowest | Increased | Decreased |

Longitudinal Studies

Longitudinal studies have linked chronic exposure to AFG1 with various health outcomes:

Propriétés

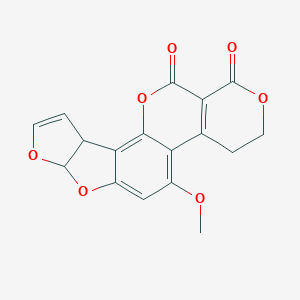

IUPAC Name |

11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h3,5-6,8,17H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIYFDMXXLINPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C=COC5OC4=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; Exhibits green fluorescence; [Merck Index] Yellow solid; [MSDSonline], Solid | |

| Record name | Aflatoxin G1 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3537 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Aflatoxin G | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Ability of aflatoxin B1, aflatoxin B2, & aflatoxin G1 to inhibit RNA polymerase activity & decr RNA content in rat hepatocyte nuclei was qualitatively similar to the carcinogenic & acute & subacute toxic actions of these compounds. Aflatoxin g1 induced a rapid macrosegregation of the fibrillar & granular portions of the hepatocyte nucleolus., In vitro studies with human liver indicate that the major catalyst involved in the bioactivation of the hepato-carcinogen aflatoxin B1 to its genotoxic 2,3-epoxide derivative is cytochrome P-450NF, a previously characterized protein that also catalyzes the oxidation of nifedipine and other dihydropyridines, quinidine, macrolide antibiotics, various steroids, and other compounds. ...Cytochrome p-450NF or a closely related protein also appears to be the major catalyst involved in the activation of aflatoxin G1 and sterigmatocystin, the latter compound being more genotoxic than aflatoxin B1 in these systems. Several drugs and conditions are known to influence the levels and activity of cytochrome p-450NF in human liver, and the activity of the enzyme can be estimated by noninvasive assays. These findings provide a test system for the hypothesis that a specific human disease state (liver cancer) is linked to the level of oxidative metabolism in populations in which aflatoxin ingestion is high., Aflatoxin B1, aflatoxin G1 & aflatoxin G2 inhibited incorporation of (14)carbon labeled orotic acid into the RNA of rat liver slices at toxin concentrations of 100 umole/3 mL. Respective percent inhibitions were approx 90, 40, & 20. Aflatoxin B1, 20 umole/3 mL, aflatoxin G1, 150 umole/3 mL, & aflatoxin G2, 230 umole/3 mL inhibited the incorporation of (14)carbon labeled dl-leucine into proteins of rat liver slices by 32%, 35%, & 38%, respectively., Phagocytosis, intracellular killing of Candida albicans, and superoxide production by rat peritoneal macrophages exposed to aflatoxins B1, B2, G1, G2, B2a, and M1 at several times and concn were analyzed to evaluate the intensity of a depressive effect for each mycotoxin. All aflatoxins used at very low concn had a depressive effect on the functions of macrophages. The biggest impairment of phagocytosis, intracellular killing, and spontaneous superoxide production was observed in macrophages exposed to aflatoxins B1 and M1., Among the toxic aflatoxins, aflatoxins B1 and G1 are the most biologically active, but other derivatives also exhibit carcinogenicity. Aflatoxin B1 requires metabolic activation by the cytochrome p450 dependent mixed-function oxidase to be converted to the reactive 2,3-epoxide, the ultimate carcinogen. The aflatoxins, eg, aflatoxin B1, are genotoxic carcinogens and the reactive metabolites react with DNA. The major adduct formed with DNA in intracellular reactions is formed from the 2-position of aflatoxin B1 and the N-7 position of guanine in DNA. | |

| Record name | AFLATOXIN G1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals ... exhibits green fluorescence | |

CAS No. |

1402-68-2, 1165-39-5 | |

| Record name | Aflatoxins | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001402682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (7aR,cis)3,4,7a,10a-tetrahydro-5-methoxy-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AFLATOXIN G1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aflatoxin G | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

245 °C, 257 - 259 °C | |

| Record name | AFLATOXIN G1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aflatoxin G | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.